AGPS-IN-2i
Description
AGPS-IN-2i (Chemical Name: 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide) is a potent and selective inhibitor of alkylglycerone phosphate synthase (AGPS), a key enzyme in the ether lipid biosynthesis pathway. Its molecular formula is C₁₈H₁₇F₂N₃O₂, with a molecular weight of 345.35 g/mol and CAS number 2316782-88-2 . This compound disrupts the incorporation of polyunsaturated fatty acids (PUFAs) into ether phospholipids, thereby altering lipid metabolism and sensitizing cancer cells to ferroptosis—a form of iron-dependent cell death .
Properties
Molecular Formula |
C18H17F2N3O2 |
|---|---|
Molecular Weight |
345.3498 |
IUPAC Name |
3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide |
InChI |
InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25) |
InChI Key |
VDLFVZUKOKPJRH-UHFFFAOYSA-N |
SMILES |
CC(C1=C(F)C=CC=C1F)CC(NCC2=CC=C(C(N3)=C2)NC3=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGPS-IN-2i; AGPS IN 2i; AGPSIN2i; AGPS inhibitor 2i |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- AGPS-IN-2i inhibits AGPS, blocking the synthesis of ether-linked phospholipids such as plasmanyl-PE (phosphatidylethanolamine) and plasmanyl-PC (phosphatidylcholine) .
- In lipid-starved cancer cells (e.g., A549, HeLa, Panc1), this compound prevents PUFA-containing ether lipid accumulation and redirects PUFAs toward diacyl phospholipid synthesis, which enhances ferroptosis resistance .
- At concentrations of 50–150 µM, this compound modulates epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Snail, MMP2) in PC-3 and MDA-MB-231 cancer cells, reducing cell migration and invasion .
Comparison with Similar Compounds
AGPS-IN-1
Structural and Functional Similarities :
- AGPS-IN-1 (Compound 2i) is another AGPS inhibitor that reduces ether lipid levels and impairs cancer cell migration. Like this compound, it suppresses EMT in prostate (PC-3) and breast (MDA-MB-231) cancer models .
Key Differences :
- Mechanistic Specificity : While both compounds target AGPS, this compound has been extensively studied in lipid-starved conditions, demonstrating unique effects on PUFA redistribution. This compound treatment increases diacyl-PE and diacyl-PC species, whereas AGPS-IN-1 lacks documented data on lipid subspecies modulation .
- Dosage Range : this compound is effective at 50–150 µM in EMT and ferroptosis assays , while AGPS-IN-1’s optimal concentrations remain unspecified in available literature .
MMP-2/MMP-9-IN-1
Functional Overlap :
Divergences :
- Target Specificity : MMP-2/MMP-9-IN-1 inhibits matrix metalloproteinases (MMP-9 and MMP-2), whereas this compound specifically targets lipid metabolism via AGPS .
Research Findings and Implications
- CRISPR-Cas9 knockout of AGPS in A549 cells corroborates its role in ferroptosis sensitivity, with sgAGPS #4.1 cells showing complete resistance to RSL3-induced death .
- Therapeutic Advantages : this compound’s dual action on lipid metabolism and EMT positions it as a multifaceted candidate for combination therapies, particularly in cancers with dysregulated lipid pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
